molecular formula C8H4BrN3O4 B13687162 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid

5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid

Cat. No.: B13687162
M. Wt: 286.04 g/mol
InChI Key: BVVVNAPFGUKNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid typically involves the cyclization of 1,2-aromatic diamines with carboxylic acids. One common method is the reaction of 4-nitro-1,2-phenylenediamine with 5-bromoisatoic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring .

Industrial Production Methods

In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet synthesis has also been explored, where reactions are accelerated in electrostatically charged microdroplets, significantly reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitrobenzimidazole
  • 4-Nitrobenzimidazole-2-carboxylic Acid
  • 5-Chloro-4-nitrobenzimidazole-2-carboxylic Acid

Uniqueness

5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4BrN3O4

Molecular Weight

286.04 g/mol

IUPAC Name

5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14)

InChI Key

BVVVNAPFGUKNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.